molecular formula C9H10N2O4 B7811050 methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Cat. No.: B7811050
M. Wt: 210.19 g/mol
InChI Key: OQSFLPWVAHCOBZ-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-1H-pyrazol-5-ylmethanol with diketene in the presence of a suitable catalyst, such as a strong acid or base.

  • Green Chemistry Approaches: Recent advancements have introduced more environmentally friendly methods, such as using ammonium acetate as a catalyst in a one-pot synthesis.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Various carboxylic acids and ketones.

  • Reduction products: Alcohols and amines.

  • Substitution products: A wide range of functionalized pyrazoles.

Scientific Research Applications

Chemistry: Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential in biological studies, including enzyme inhibition and modulation of biological pathways. Medicine: It has been investigated for its pharmacological properties, such as antileishmanial and antimalarial activities. Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism by which methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

  • Methyl 4-(1H-pyrazol-5-yl)-2,4-dioxobutanoate: Lacks the methyl group at the 1-position.

  • Methyl 4-(2-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Methyl group at the 2-position instead of 1-position.

  • Methyl 4-(3-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate: Methyl group at the 3-position.

Uniqueness: The presence of the methyl group at the 1-position in methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity.

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Properties

IUPAC Name

methyl 4-(2-methylpyrazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-11-6(3-4-10-11)7(12)5-8(13)9(14)15-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFLPWVAHCOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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